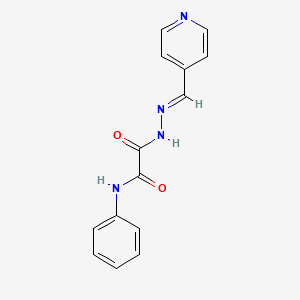![molecular formula C25H25N3O3S B12024050 [4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024050.png)
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-[(3-méthylphényl)carbamothioylhydrazinylidène]méthyl]phényl] 4-propoxybenzoate est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un fragment hydrazinylidène, un groupe carbamothioyl et un ester propoxybenzoate, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du [4-[(E)-[(3-méthylphényl)carbamothioylhydrazinylidène]méthyl]phényl] 4-propoxybenzoate implique généralement des réactions organiques en plusieurs étapes. Une voie synthétique courante comprend les étapes suivantes :
Formation de l’intermédiaire hydrazinylidène : Cette étape implique la réaction de la 3-méthylphénylhydrazine avec un aldéhyde ou une cétone appropriés dans des conditions acides ou basiques pour former l’intermédiaire hydrazinylidène.
Introduction du groupe carbamothioyl : L’intermédiaire est ensuite mis en réaction avec un dérivé de chlorure de thiocarbamoyle pour introduire le groupe carbamothioyl.
Estérification : La dernière étape implique l’estérification du composé résultant avec de l’acide 4-propoxybenzoïque en conditions acides pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en flux continu et le suivi automatisé des réactions peuvent être utilisées pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
[4-[(E)-[(3-méthylphényl)carbamothioylhydrazinylidène]méthyl]phényl] 4-propoxybenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants comme le peroxyde d’hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui conduit à la formation d’amines ou d’alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des cycles aromatiques, où des halogènes ou d’autres substituants peuvent être introduits à l’aide de réactifs tels que des agents halogénants ou des nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium et autres agents réducteurs.
Substitution : Agents halogénants, nucléophiles et solvants appropriés tels que le dichlorométhane ou l’éthanol.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines, alcools.
Substitution : Dérivés halogénés, composés aromatiques substitués.
Applications de la recherche scientifique
[4-[(E)-[(3-méthylphényl)carbamothioylhydrazinylidène]méthyl]phényl] 4-propoxybenzoate a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments et les études pharmacologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du [4-[(E)-[(3-méthylphényl)carbamothioylhydrazinylidène]méthyl]phényl] 4-propoxybenzoate implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en se liant aux enzymes ou aux récepteurs, en modulant leur activité et en influençant les processus cellulaires. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d’éthyle : Un intermédiaire chimique largement utilisé avec une fonctionnalité ester similaire.
1-Benzyl 2-méthyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate :
Chlorure de 4-(4,6-diméthoxy-1,3,5-triazin-2-yl)-4-méthylmorpholinium : Un composé utilisé comme agent de condensation dans les réactions organiques.
Unicité
Ce qui distingue le [4-[(E)-[(3-méthylphényl)carbamothioylhydrazinylidène]méthyl]phényl] 4-propoxybenzoate, c’est sa combinaison unique de groupes fonctionnels, qui lui permet de participer à une vaste gamme de réactions chimiques et de présenter diverses activités biologiques. Cette polyvalence en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C25H25N3O3S |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H25N3O3S/c1-3-15-30-22-13-9-20(10-14-22)24(29)31-23-11-7-19(8-12-23)17-26-28-25(32)27-21-6-4-5-18(2)16-21/h4-14,16-17H,3,15H2,1-2H3,(H2,27,28,32)/b26-17+ |
Clé InChI |
WKXCBDIJWXAXPZ-YZSQISJMSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC(=C3)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
![3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)
![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)



![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)
![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024010.png)

![3-((5E)-5-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024027.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12024028.png)
![3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024037.png)
